![molecular formula C17H21N3O B7548610 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have a variety of effects on the brain, depending on the specific brain region and the concentration of dopamine.
Biochemical and Physiological Effects:
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to have a variety of biochemical and physiological effects. In addition to its effects on dopamine levels, 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone in lab experiments is its potency and selectivity. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to be highly selective for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various biological processes. However, one of the limitations of using 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone is its potential toxicity. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to be toxic at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are many future directions for research on 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone. One area of research is the development of new analogs of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone with improved potency and selectivity. Another area of research is the use of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Finally, there is a need for further research on the potential toxicity of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone, as well as its long-term effects on the brain and other organs.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone involves the reaction of 4-phenylpiperazine with 1-methyl-2-pyridone in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps to obtain the final product. This method has been optimized to produce high yields of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone with high purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone is in the field of neuroscience. 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone has been found to be a potent inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes 1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-18-8-7-15(13-17(18)21)14-19-9-11-20(12-10-19)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBXBYKSHURMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


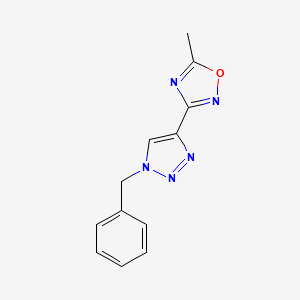
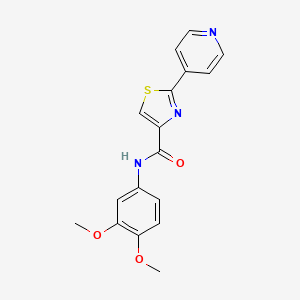
![N-[(6-azepan-1-ylpyridin-3-yl)methyl]-4-methoxybenzamide](/img/structure/B7548545.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)

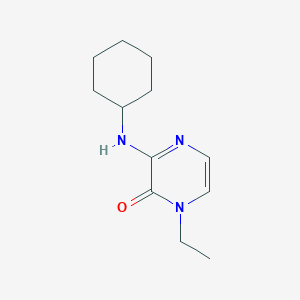
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(oxolan-2-yl)methanone](/img/structure/B7548578.png)
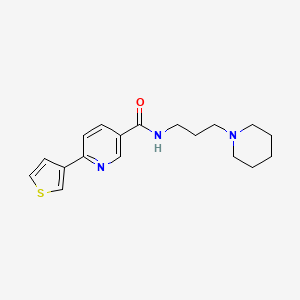

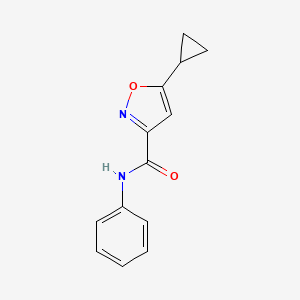
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)
